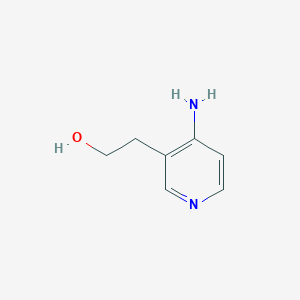

2-(4-Aminopyridin-3-YL)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-1-3-9-5-6(7)2-4-10/h1,3,5,10H,2,4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVQJSHZJBXXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663700 | |

| Record name | 2-(4-Aminopyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755033-98-8 | |

| Record name | 2-(4-Aminopyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Aminopyridin 3 Yl Ethanol and Its Derivatives

Retrosynthetic Strategies for the Pyridyl Amino Alcohol Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into readily available starting materials. For the 2-(4-Aminopyridin-3-YL)ethanol framework, the analysis identifies several key bonds whose disconnection suggests plausible forward synthetic routes. The primary disconnections for this vicinal amino alcohol are the carbon-nitrogen (C-N) bond of the amino group and the carbon-carbon (C-C) bond linking the ethanol (B145695) side chain to the pyridine (B92270) ring. amazonaws.com

One common retrosynthetic approach disconnects the C3-Cβ bond between the pyridine ring and the ethanol side chain. This leads to a 3-substituted pyridine synthon and a two-carbon synthon. For instance, a 3-lithiated or 3-magnesiated pyridine derivative could react with ethylene (B1197577) oxide. Alternatively, a pyridine-3-carboxaldehyde could be a precursor, which would undergo a Wittig-type reaction or addition of a one-carbon nucleophile followed by reduction.

Another key disconnection targets the C4-NH2 bond. This strategy involves synthesizing a 3-(2-hydroxyethyl)pyridine derivative first, followed by the introduction of the amino group at the C4 position. This can be achieved through nucleophilic aromatic substitution (SNAᵣ) on a pre-functionalized pyridine ring (e.g., with a halogen at C4) or through direct amination techniques. amazonaws.com

A third strategy involves functional group interconversion on a pre-existing, fully assembled carbon skeleton. For example, a nitro group at the C4 position could be reduced to the target amino group in a late-stage synthetic step. Similarly, the hydroxyl group of the ethanol side chain could be generated via the reduction of a corresponding carboxylic acid or ester, such as ethyl 2-(4-aminopyridin-3-yl)acetate. These strategies are often advantageous as they can leverage more stable intermediates during the main bond-forming steps. researchgate.netdiva-portal.org

Functionalization of Pyridine Rings for Aminopyridine Synthesis

The introduction of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of many biologically active compounds. The electron-deficient nature of the pyridine ring dictates the strategies for C-N bond formation, which can be broadly categorized into direct amination and transition metal-catalyzed cross-coupling reactions. researchgate.net

Direct amination involves the substitution of a hydrogen atom on the pyridine ring with an amino group. The classic method for this transformation is the Chichibabin reaction, which typically uses sodium amide (NaNH₂) to introduce an amino group at the C2 or C6 position of unsubstituted pyridine. wikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a hydride ion as a leaving group. wikipedia.org While historically significant, the harsh conditions and limited regioselectivity (favoring C2/C6) make the traditional Chichibabin reaction less suitable for complex substrates like those required for 2-(4-Aminopyridin-3-YL)ethanol, where C4 amination is desired.

Modern variations have been developed to improve regioselectivity and substrate scope. For instance, pyridine N-oxides can be used as substrates; their activation with agents like tosyl chloride or triflic anhydride (B1165640) facilitates nucleophilic attack at the C2 and C4 positions. A subsequent deprotection step yields the aminopyridine. researchgate.netorganic-chemistry.org One such protocol converts pyridine N-oxides to 2-aminopyridines with high selectivity using Ts₂O and tert-butylamine, followed by in situ deprotection. organic-chemistry.org Another approach achieves C4-selective amination of pyridines by using 4-pyridyl pyridinium (B92312) salt intermediates, which react with aqueous ammonia (B1221849) to give 4-aminopyridine (B3432731) products. researchgate.net These methods offer milder conditions and better control over the position of amination, making them more applicable to the synthesis of functionalized aminopyridines.

Transition metal-catalyzed cross-coupling reactions have become powerful and versatile tools for forming C-N bonds in aryl and heteroaryl systems, including pyridines. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods.

The Buchwald-Hartwig amination utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with a halide- or triflate-substituted pyridine. acs.org The reaction is highly versatile, but the coupling of halopyridines can be challenging due to the potential for the basic pyridine nitrogen to coordinate to the palladium center and inhibit catalysis. nih.govrug.nl The development of specialized ligands has been crucial to overcoming this issue. Bidentate phosphine ligands, such as Xantphos and Josiphos-type ligands, have proven effective as they are less likely to be displaced from the metal center by the pyridine substrate or amine nucleophile. rug.nlresearchgate.net

Table 1: Selected Conditions for Buchwald-Hartwig Amination of Halopyridines

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Substrate Scope | Citation(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | Couples aminothiophenes with halopyridines. | researchgate.net |

| Pd(OAc)₂ / CyPF-tBu (Josiphos) | NaOtBu | Toluene | 80-110 | Effective for primary amines with heteroaryl chlorides. | rug.nl |

| Pd₂ (dba)₃ / BINAP | NaOtBu | Toluene | 80 | General amination of bromopyridines. | nbu.ac.in |

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide, typically an iodide or bromide. tandfonline.com While it often requires higher temperatures than palladium-catalyzed methods, it remains a valuable tool, particularly for certain substrates. scispace.com Modern advancements, such as the use of microwave irradiation, have significantly reduced reaction times and improved yields. tandfonline.comresearchgate.net For example, the condensation of 2-aminopyridines with 2-chlorobenzoic acids has been efficiently performed under microwave conditions in a dry media, achieving high yields in minutes compared to hours with conventional heating. tandfonline.comresearchgate.netresearchgate.net Ultrasound assistance has also been shown to promote copper-catalyzed Ullmann-type couplings effectively. nih.gov

Table 2: Conditions for Ullmann Condensation of Aminopyridines

| Copper Source | Base | Solvent | Method | Time | Yield | Citation(s) |

|---|---|---|---|---|---|---|

| Copper powder | K₂CO₃ | DMF | Conventional Heating | 6 h | 64% | tandfonline.com |

| Copper powder | K₂CO₃ | None (dry media) | Microwave (400W) | 4 min | 85% | tandfonline.comresearchgate.net |

These transition metal-catalyzed methods provide reliable and general routes to substituted aminopyridines, which are key intermediates in the synthesis of the target molecule, 2-(4-Aminopyridin-3-YL)ethanol.

Construction of the Ethanol Side Chain and Introduction of Hydroxyl Functionality

The synthesis of the 2-hydroxyethyl group at the C3 position of the pyridine ring involves two critical steps: the formation of a carbon-carbon bond and the generation of the primary alcohol functionality.

The creation of the C-C bond between the pyridine ring and the side chain is commonly achieved through the reaction of organometallic reagents with electrophilic partners. The Grignard reaction is a classic and powerful method for this purpose. organic-chemistry.org A pyridyl Grignard reagent, such as 3-bromopyridylmagnesium bromide, can be prepared from the corresponding halopyridine and magnesium metal. researchgate.net This nucleophilic reagent can then react with a suitable two-carbon electrophile. A common choice is ethylene oxide, which upon ring-opening by the Grignard reagent, directly yields the 2-(pyridin-3-yl)ethanol skeleton after acidic workup.

Alternatively, a Grignard reagent can be added to a pyridine-3-carboxaldehyde. For example, the addition of methylmagnesium bromide to pyridine-3-carboxaldehyde would form 1-(pyridin-3-yl)ethanol. This secondary alcohol would then require further chemical manipulation to extend the chain and form the primary alcohol, making this a less direct route. A more direct approach involves forming the C3-aldehyde first, for example, by reacting a 3-halopyridine with a Grignard reagent like isopropylmagnesium chloride followed by quenching with N,N-dimethylformamide (DMF). google.com The resulting aldehyde can then be used in subsequent steps.

The terminal hydroxyl group of the ethanol side chain is often introduced by the reduction of a more oxidized functional group, such as a carboxylic acid or an ester. This is a highly reliable and common strategy in organic synthesis. For instance, a 3-pyridylacetic acid or its corresponding ester can serve as a key precursor. These precursors can be synthesized through various means, including the reaction of 3-cyanomethylpyridine followed by hydrolysis.

The reduction of these precursors to the primary alcohol can be accomplished using several reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. acs.org It is highly effective but requires anhydrous conditions and careful handling due to its high reactivity.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters or carboxylic acids on its own. However, its reactivity can be enhanced by the addition of Lewis acids like aluminum chloride (AlCl₃) or calcium chloride (CaCl₂). researchgate.netgoogle.com This mixed-reagent system can effectively reduce pyridine carboxylic esters to the corresponding alcohols under less stringent conditions than LiAlH₄. researchgate.netgoogle.com

Modern, "Green" Methods have also been developed. One such method involves the one-pot conversion of a carboxylic acid to its S-2-pyridyl thioester derivative, which is then readily reduced to the primary alcohol using sodium borohydride in an aqueous medium. rsc.org This approach avoids harsh reagents and environmentally damaging solvents.

Table 3: Comparison of Reducing Agents for Pyridine Carboxylic Acid/Ester Reduction

| Reducing Agent | Substrate | Conditions | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | Anhydrous Ether/THF | High reactivity, effective | Requires strict anhydrous conditions, highly reactive | acs.org |

| Sodium Borohydride (NaBH₄) + AlCl₃ | Ester | Diglyme | More powerful than NaBH₄ alone, milder than LiAlH₄ | Requires Lewis acid additive | researchgate.net |

| Potassium Borohydride (KBH₄) + LiCl | Ester | Methanol (B129727), reflux | Low cost, safe, easy to operate | May require longer reaction times or excess reagent | google.com |

Stereoselective and Asymmetric Synthetic Approaches to Chiral Derivatives

The synthesis of chiral derivatives of 2-(4-aminopyridin-3-yl)ethanol is an area of growing interest, driven by the potential for enhanced biological activity and the development of selective therapeutic agents. While information specifically on the stereoselective synthesis of 2-(4-aminopyridin-3-yl)ethanol is limited, broader research into chiral pyridine-containing molecules, including amino alcohols and their derivatives, provides insight into applicable methodologies. These approaches are crucial for accessing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles.

One established strategy for obtaining chiral amino alcohols is through the use of chiral auxiliaries. For instance, the Schöllkopf method has been successfully applied to the stereoselective synthesis of heteroaromatic α-amino acid derivatives, such as β-(imidazo[1,2-a]pyridine)-substituted alanines. lmaleidykla.lt This approach involves the alkylation of a chiral bis-lactim ether with a suitable electrophile. lmaleidykla.lt A similar strategy could potentially be adapted for the synthesis of chiral precursors to 2-(4-aminopyridin-3-yl)ethanol.

Asymmetric catalysis represents another powerful tool for the synthesis of chiral molecules. Chiral ligands, when complexed with metal catalysts, can induce high levels of enantioselectivity in a variety of transformations. For example, chiral pyridine-aminoalcohol ligands have shown significant catalytic activity in combination with ruthenium complexes for the asymmetric transfer hydrogenation of aromatic ketones. This highlights the potential of such ligands, which share structural motifs with the target compound, to facilitate stereoselective reactions.

Furthermore, cobalt-catalyzed [2+2+2] cycloaddition reactions have been employed for the asymmetric synthesis of axially chiral 2-arylpyridines with high enantiomeric excess (up to 94% ee). acs.org This method utilizes a planar chiral cobalt complex to react with 1-naphthyldiynes and various nitriles. acs.org Helically chiral poly(quinoxaline-2,3-diyl)s bearing 4-(dipropylamino)pyridin-3-yl pendants have also been developed as highly effective nucleophilic catalysts for the kinetic resolution of secondary alcohols, achieving excellent enantioselectivity. acs.org These advanced catalytic systems demonstrate the feasibility of producing complex chiral pyridine derivatives with a high degree of stereochemical control.

Enzymatic resolutions and biocatalysis offer another avenue for accessing enantiomerically pure compounds. scielo.br These methods can provide high selectivity under mild reaction conditions. For instance, the enzymatic reduction of a ketone precursor could yield a chiral alcohol with a specific stereochemistry.

While direct asymmetric syntheses of 2-(4-aminopyridin-3-yl)ethanol are not yet widely reported, the principles and methodologies established for related chiral pyridines and amino alcohols provide a strong foundation for future research in this area. The development of such synthetic routes will be critical for exploring the full therapeutic potential of its chiral derivatives.

Table 1: Overview of Potential Stereoselective and Asymmetric Synthetic Approaches

| Method | Description | Potential Application to 2-(4-Aminopyridin-3-YL)ethanol | Key Considerations |

| Chiral Auxiliaries | Use of a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | The Schöllkopf method could be adapted for the synthesis of chiral amino acid precursors. lmaleidykla.lt | Stoichiometric use of the auxiliary and additional steps for its attachment and removal are required. |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer over the other. | Ruthenium complexes with chiral pyridine-aminoalcohol ligands could be used for asymmetric reductions. Cobalt-catalyzed cycloadditions could generate chiral pyridine cores. acs.org | Catalyst design and optimization are crucial for achieving high enantioselectivity. |

| Kinetic Resolution | A reaction in which one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. | Helically chiral catalysts could be used to resolve a racemic mixture of a precursor to 2-(4-aminopyridin-3-yl)ethanol. acs.org | The maximum theoretical yield for the resolved product is 50%. |

| Biocatalysis | Use of enzymes or whole microorganisms to catalyze stereoselective transformations. | Enzymatic reduction of a ketone precursor could yield a chiral alcohol. scielo.br | Requires screening for suitable enzymes and optimization of reaction conditions. |

Green Chemistry Principles and Sustainable Synthetic Routes

One approach to greener synthesis is the use of alternative reaction media. For example, the synthesis of N-benzylidenepyridine-2-amine, a related pyridine derivative, has been shown to be more efficient in an ethanol-water mixture at room temperature compared to conventional methods using reflux in ethanol alone. ijcrcps.com This method not only avoids harsher conditions but also utilizes a more environmentally benign solvent system. ijcrcps.com Similarly, the use of ethanol as a solvent in the one-pot synthesis of imidazopyridinium derivatives represents a more sustainable choice. acs.org

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. rasayanjournal.co.in For instance, copper(II) acetate (B1210297) has been used as a catalyst for the one-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles in ethanol, providing an efficient and greener protocol. scispace.com The use of copper-catalyzed aerobic oxidative C-H functionalization for the synthesis of imidazopyridine derivatives is another example of a more sustainable approach. bohrium.com

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comnih.gov The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, often leading to higher yields in a fraction of the time. nih.govijpsonline.com

Multicomponent reactions (MCRs) are also a cornerstone of green chemistry as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. rasayanjournal.co.inresearchgate.net One-pot syntheses of various pyridine and imidazopyridine derivatives have been developed, demonstrating the efficiency and sustainability of this approach. scispace.comnih.govacs.org

Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. rasayanjournal.co.inijpsjournal.com While not always feasible, this approach has been successfully applied to the synthesis of some heterocyclic compounds.

The development of sustainable synthetic routes for 2-(4-aminopyridin-3-yl)ethanol will likely involve a combination of these green chemistry principles. Future research will focus on identifying catalytic systems that operate in benign solvents, developing efficient one-pot procedures, and exploring the use of renewable starting materials to further enhance the sustainability of its production.

Table 2: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example | Reference |

| Alternative Solvents | Use of water, ethanol, or ionic liquids instead of hazardous organic solvents. | Synthesis of N-benzylidenepyridine-2-amine in an ethanol-water mixture. ijcrcps.com | ijcrcps.com |

| Catalysis | Employment of catalysts to increase reaction efficiency and reduce energy consumption. | Copper(II) acetate-catalyzed synthesis of 2-amino-3-cyanopyridines in ethanol. scispace.com | scispace.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve yields. | Microwave-assisted synthesis of 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4,6-diphenylpyridine. ijpsonline.com | nih.govijpsonline.com |

| Multicomponent Reactions | Combining multiple reactants in a single step to increase efficiency and reduce waste. | One-pot, four-component synthesis of pyridine derivatives. nih.gov | nih.govresearchgate.net |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot reactions generally have higher atom economy than multi-step syntheses. scielo.br | scielo.br |

Synthetic Challenges and Emerging Methodologies

The synthesis of 2-(4-aminopyridin-3-yl)ethanol, while conceptually straightforward, presents several challenges that necessitate the development of innovative and robust synthetic methodologies. These challenges primarily revolve around issues of regioselectivity, functional group compatibility, and scalability.

A significant challenge lies in achieving the desired regiochemistry on the pyridine ring. The introduction of substituents at the 3- and 4-positions of the pyridine nucleus can be difficult to control, often leading to mixtures of isomers that require tedious purification. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the outcome of electrophilic and nucleophilic substitution reactions.

Functional group compatibility is another critical consideration. The presence of both an amino group and a hydroxyl group in the target molecule, as well as in various intermediates, requires careful selection of reagents and reaction conditions to avoid unwanted side reactions. For example, protecting groups may be necessary to mask the reactivity of the amino or hydroxyl functions during certain synthetic transformations. A patent describes a method for synthesizing fluorinated derivatives of 4-aminopyridine where the amino group of 4-aminopyridine-3-ethanol is protected before a fluorination step. google.com

Scalability is a further challenge, as methods that are effective on a laboratory scale may not be readily transferable to industrial production. Issues such as heat transfer, reagent handling, and product isolation can become more complex on a larger scale. Therefore, the development of efficient and scalable synthetic routes is crucial for the potential commercialization of 2-(4-aminopyridin-3-yl)ethanol and its derivatives.

The use of transition-metal catalysis is also a rapidly evolving area. Catalysts based on metals such as palladium, copper, and cobalt are enabling a wide range of C-C and C-N bond-forming reactions with high selectivity and functional group tolerance. acs.orgijpsonline.com For instance, copper-catalyzed aerobic oxidative C-H functionalization has been developed for the synthesis of imidazopyridine derivatives, offering a more direct and efficient route to these scaffolds. bohrium.com

Flow chemistry is another emerging technology that holds promise for the synthesis of 2-(4-aminopyridin-3-yl)ethanol. By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scalability.

Furthermore, the development of novel reagents and building blocks is expanding the synthetic toolbox for accessing substituted pyridines. For example, the use of α-fluoro-β-ketoesters in reactions with α,β-unsaturated aldehydes has been reported for the synthesis of 2,3,4-trisubstituted pyridines. ijpsonline.com

As research in these areas continues, it is expected that more efficient, selective, and scalable synthetic routes to 2-(4-aminopyridin-3-yl)ethanol and its derivatives will be developed, paving the way for their broader application in medicinal chemistry and other fields.

Chemical Reactivity and Transformation Pathways of 2 4 Aminopyridin 3 Yl Ethanol

Reactivity of the Amino Group: Derivatization and Functionalization

The primary amino group on the pyridine (B92270) ring is a versatile functional handle for a wide range of derivatization and functionalization reactions. Its nucleophilicity allows for reactions with various electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The amino group of 2-(4-Aminopyridin-3-YL)ethanol can readily undergo acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often activated) to form the corresponding amide derivatives. This reaction is a common strategy in medicinal chemistry to modify the properties of a parent molecule. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct. Similarly, alkylation of the amino group with alkyl halides or other alkylating agents can yield secondary or tertiary amine derivatives. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions.

These transformations are fundamental in organic synthesis for creating libraries of compounds for biological screening. For instance, the synthesis of various amide derivatives from substituted anilines is a straightforward one-step reaction involving refluxing with an amino acid ester in a solvent like methanol (B129727) researchgate.net. While direct examples for 2-(4-Aminopyridin-3-YL)ethanol are not prevalent in the cited literature, the general reactivity of aminopyridines suggests that similar conditions would be applicable nih.gov.

Table 1: Representative Acylation and Alkylation Reactions of Aminopyridines

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | N-(pyridin-4-yl)acetamide derivative | Inert solvent, base (e.g., triethylamine, pyridine) |

| Acylation | Benzoic anhydride (B1165640) | N-(pyridin-4-yl)benzamide derivative | Inert solvent, base |

| Alkylation | Methyl iodide | N-methyl-pyridin-4-amine derivative | Polar solvent, base (e.g., K₂CO₃) |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | N-alkyl-pyridin-4-amine derivative | Acidic or neutral pH |

This table represents expected reactivity based on general chemical principles of aminopyridines.

The primary amino group of 2-(4-Aminopyridin-3-YL)ethanol can participate in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines researchgate.netmdpi.comrug.nl. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis acs.orgscbt.com. The resulting C=N double bond of the imine can be subsequently reduced to form a stable secondary amine.

The formation of Schiff bases is a versatile method for creating new C-N bonds and is widely used in the synthesis of various heterocyclic compounds and biologically active molecules rug.nlnih.gov. The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture acs.org. A variety of aldehydes and ketones, both aliphatic and aromatic, can be used in this reaction, allowing for the synthesis of a diverse range of derivatives koreascience.krresearchgate.net.

Table 2: Examples of Schiff Base Formation with Amino Compounds

| Amine Reactant | Carbonyl Reactant | Catalyst | Product | Reference |

| Primary Aromatic Amine | Aromatic Aldehyde | Acetic Acid | Aromatic Imine | koreascience.kr |

| 4-Aminoantipyrine | Aromatic Aldehydes | Glacial Acetic Acid | 4-Aminoantipyrine Schiff bases | mdpi.com |

| 2-Aminobenzimidazole | 4-(diethylamino)-2-hydroxybenzaldehyde | None (reflux in ethanol) | Benzimidazole Schiff base | rug.nl |

The primary aromatic amino group of 2-(4-Aminopyridin-3-YL)ethanol can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) nih.govmdpi.com. The resulting pyridine-4-diazonium salt is a highly versatile intermediate.

Pyridine-4-diazonium ions are known to be formed from the diazotization of 4-aminopyridine (B3432731) in dilute mineral acid researchgate.netnih.govmdpi.com. These diazonium salts can undergo a variety of subsequent reactions. For example, they can act as electrophiles in coupling reactions with activated aromatic compounds to form azo compounds nih.gov. They can also be subjected to Sandmeyer-type reactions to introduce a wide range of substituents onto the pyridine ring. The kinetics of the diazotization of 4-aminopyridine derivatives, such as the 1-oxide, have been studied, showing that the reaction proceeds via attack of the nitrosating agent on both the free and protonated amine nih.gov.

While electrophilic substitution on the pyridine ring itself is generally difficult due to the ring's electron-deficient nature, reactions with strong electrophiles can occur nih.gov. The reaction of 4-aminopyridine with halogens like bromine and iodine monochloride can lead to complex products, including protonated species and charge-transfer complexes, rather than simple substitution on the amino nitrogen rsc.orgmasterorganicchemistry.com.

Reactivity of the Hydroxyl Group: Etherification, Esterification, and Oxidation

The primary hydroxyl group in the ethanol (B145695) substituent offers another site for chemical modification, allowing for the synthesis of ethers, esters, and oxidation products. The challenge often lies in achieving selective functionalization of the hydroxyl group in the presence of the nucleophilic amino group.

Selective functionalization of the primary alcohol in 2-(4-Aminopyridin-3-YL)ethanol requires careful choice of reagents and reaction conditions to avoid competing reactions at the amino group.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. However, the basic conditions required can also lead to reactions at the amino group. Alternative methods, such as acid-catalyzed etherification, might be employed, though these can be limited by the stability of the starting material. Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols researchgate.netacs.org.

Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. To avoid protonation and deactivation of the amino group, milder methods might be necessary. The use of coupling agents or performing the reaction under neutral conditions can favor esterification of the hydroxyl group. TiCl₄ has been used as a catalyst for the selective esterification of primary alcohols in the presence of secondary alcohols researchgate.net.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. A variety of oxidizing agents are available for this transformation wikipedia.orgchemistryviews.org. "Weak" oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically stop at the aldehyde stage, especially when the reaction is performed in the absence of water masterorganicchemistry.comwikipedia.orgyoutube.com. "Strong" oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid masterorganicchemistry.com. The chemoselectivity of the oxidation in the presence of the amino group is a key consideration, and copper/TEMPO catalyst systems have been shown to be effective for the aerobic oxidation of alcohols with high functional-group tolerance nih.gov.

Table 3: Selective Reactions of the Hydroxyl Group

| Reaction Type | Reagent/Catalyst Example | Product Functional Group | Key Consideration for Selectivity |

| Etherification | NaH, then Alkyl Halide | Ether | Protection of the amino group may be required. |

| Esterification | Acyl Chloride, Pyridine | Ester | Pyridine acts as both catalyst and base, can be selective at low temperatures. |

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous conditions prevent over-oxidation. |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing conditions may affect the pyridine ring or amino group. |

This table outlines potential selective transformations based on general principles of organic chemistry.

The ethanol substituent on the pyridine ring presents the possibility of intramolecular cyclization reactions, particularly through dehydration, to form fused ring systems. Such reactions are valuable for the synthesis of novel heterocyclic scaffolds.

Dehydration of the ethanol group could potentially lead to the formation of a vinylpyridine derivative. Subsequent intramolecular reactions involving the amino group could then lead to the formation of a fused heterocyclic system. For example, intramolecular cyclization of ortho-substituted aminoarenes is a known method for synthesizing fused heterocycles koreascience.krresearchgate.net. The specific conditions required for such a dehydration-cyclization sequence would depend on the activation of the hydroxyl group (e.g., by conversion to a better leaving group) and the nucleophilicity of the amino group. The synthesis of fused pyridines can be achieved through various methods, including condensation reactions of aminopyridines with appropriate bifunctional reagents researchgate.netenamine.net. While direct evidence for the dehydration and cyclization of 2-(4-Aminopyridin-3-YL)ethanol to form a fused ring is not available in the provided search results, the structural motif suggests that such transformations could be explored as a route to novel fused pyridine derivatives.

Reactivity of the Pyridine Nucleus: Electrophilic and Nucleophilic Substitutions

The reactivity of the pyridine ring in 2-(4-Aminopyridin-3-YL)ethanol is significantly influenced by the interplay of the ring nitrogen and the two substituents: the amino group at the 4-position and the ethanol group at the 3-position.

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, the substituents on the ring modulate this reactivity.

Amino Group (-NH₂): The amino group at the 4-position is a powerful activating group. Through its +M (mesomeric) effect, it donates electron density to the pyridine ring, particularly at the ortho (3 and 5) and para (not applicable in this case, as it is the position of the nitrogen) positions. This donation of electron density partially counteracts the deactivating effect of the ring nitrogen, making the ring more susceptible to electrophilic attack than unsubstituted pyridine.

Ethanol Group (-CH₂CH₂OH): The ethanol group at the 3-position is primarily a weak activating group through its +I (inductive) effect. The alkyl chain donates electron density to the ring. The hydroxyl group at the end of the chain can have a minor influence on the ring's electronics.

The net effect of these substituents is an activated pyridine ring, particularly for electrophilic substitution. The amino group's strong activating effect is expected to dominate. For nucleophilic aromatic substitution, which is favored on electron-deficient rings, the amino group's electron-donating nature would decrease the reactivity of the ring compared to an unsubstituted or electron-withdrawn pyridine.

The directing effects of the substituents for electrophilic substitution are as follows:

The amino group at C4 directs incoming electrophiles to the C3 and C5 positions.

The ethanol group at C3 directs to the C2, C4, and C6 positions.

Given that the C3 and C4 positions are already substituted, the likely positions for electrophilic attack would be C2, C5, and C6, with the precise outcome depending on the reaction conditions and the nature of the electrophile. The strong directing effect of the amino group to the C3 and C5 positions would likely favor substitution at the C5 position.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For 2-(4-Aminopyridin-3-YL)ethanol to participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira, a leaving group (typically a halogen) on the pyridine ring is generally required. Assuming a halogenated precursor, such as a bromo- or iodo-substituted derivative of 2-(4-Aminopyridin-3-YL)ethanol, the regioselectivity of the coupling would be determined by the position of the halogen.

Modern cross-coupling methods also allow for the direct C-H activation of the pyridine ring. In the case of 2-(4-Aminopyridin-3-YL)ethanol, the directing effects of the existing substituents would play a crucial role. The amino group could direct metallation to the C3 and C5 positions. Since C3 is occupied, C-H activation at C5 would be a plausible pathway. The pyridine nitrogen can also direct ortho-metallation to the C2 position. The outcome of such a reaction would be highly dependent on the specific catalyst and directing group employed.

Table 1: Potential Cross-Coupling Reactions of Halogenated 2-(4-Aminopyridin-3-YL)ethanol Derivatives

| Reaction Name | Reactants | Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst | Arylated 2-(4-Aminopyridin-3-YL)ethanol |

| Heck Coupling | Alkene | Pd catalyst | Alkenylated 2-(4-Aminopyridin-3-YL)ethanol |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | Alkynylated 2-(4-Aminopyridin-3-YL)ethanol |

| Buchwald-Hartwig Amination | Amine | Pd catalyst | Aminated 2-(4-Aminopyridin-3-YL)ethanol |

Intramolecular Cyclization and Rearrangement Reactions

The presence of both an amino group and a hydroxyl group in the side chain of 2-(4-Aminopyridin-3-YL)ethanol provides opportunities for intramolecular cyclization reactions.

Cyclization involving the amino and ethanol groups: While direct cyclization between the 4-amino group and the 3-ethanol group is sterically unlikely due to the geometry of the pyridine ring, reactions involving an external reagent could potentially bridge these two functionalities.

Cyclization involving the ethanol group and the pyridine nitrogen: The ethanol side chain at the 3-position could potentially undergo cyclization onto the pyridine nitrogen under certain conditions. For example, activation of the hydroxyl group to a good leaving group followed by intramolecular nucleophilic attack by the pyridine nitrogen could lead to a bicyclic pyridinium salt.

Pictet-Spengler type reaction: If the amino group were primary and located on the side chain, a Pictet-Spengler reaction would be a possibility. In the current structure, with the amino group on the ring, a direct Pictet-Spengler is not feasible. However, related cyclizations can be envisioned. For instance, conversion of the ethanol group to an aldehyde could potentially lead to an intramolecular condensation with the amino group, although this would form a strained ring system.

Rearrangement reactions are less predictable without experimental data. However, under acidic conditions, protonation of the hydroxyl group could lead to the formation of a carbocation on the side chain, which could then undergo rearrangement. wiley-vch.de

Mechanistic Investigations of Key Transformations

As there are no specific key transformations reported for 2-(4-Aminopyridin-3-YL)ethanol, this section will outline the plausible mechanisms for the hypothetical reactions discussed above.

Mechanism of Electrophilic Aromatic Substitution: An electrophilic attack on the activated pyridine ring would proceed via a standard SEAr mechanism. The electrophile would attack the electron-rich positions (likely C5), forming a resonance-stabilized cationic intermediate (sigma complex). The stability of this intermediate would be enhanced by the electron-donating amino group. Subsequent loss of a proton would restore the aromaticity of the pyridine ring.

Mechanism of a Hypothetical Intramolecular Cyclization: Consider the formation of a bicyclic pyridinium salt. The mechanism would likely involve:

Protonation or activation of the terminal hydroxyl group of the ethanol side chain to create a good leaving group (e.g., -OH₂⁺ or a tosylate).

Intramolecular SN2 attack by the nucleophilic pyridine nitrogen atom on the electrophilic carbon bearing the leaving group.

Formation of a new C-N bond, resulting in a fused, positively charged bicyclic system.

Table 2: Proposed Mechanistic Steps for a Hypothetical Intramolecular Cyclization

| Step | Description | Intermediate/Transition State |

| 1 | Activation of the hydroxyl group | Protonated or tosylated alcohol |

| 2 | Intramolecular nucleophilic attack | SN2 transition state |

| 3 | Ring closure and formation of product | Bicyclic pyridinium salt |

Further experimental studies are required to elucidate the actual chemical reactivity and transformation pathways of 2-(4-Aminopyridin-3-YL)ethanol and to validate these theoretical predictions.

Advanced Spectroscopic and Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy would reveal the number of distinct proton environments in 2-(4-Aminopyridin-3-YL)ethanol, their integration (ratio), and their coupling patterns (spin-spin splitting), which helps to establish which protons are adjacent to one another. For instance, the ethyl group (-CH₂CH₂OH) would be expected to show two distinct multiplets. The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region, with their specific chemical shifts and coupling constants confirming the 3,4-substitution pattern. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would typically appear as broader singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. A spectrum for 2-(4-Aminopyridin-3-YL)ethanol would be expected to show signals for the two carbons of the ethanol (B145695) side chain and the five carbons of the pyridine ring. The chemical shifts would differentiate the carbon atoms based on their hybridization and proximity to electronegative atoms like nitrogen and oxygen.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(4-Aminopyridin-3-YL)ethanol

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C2 | 148.5 |

| Pyridine C3 | 125.0 |

| Pyridine C4 | 150.0 |

| Pyridine C5 | 110.0 |

| Pyridine C6 | 145.0 |

| CH₂ (alpha to ring) | 35.0 |

| CH₂ (alpha to OH) | 60.0 |

Note: These are generalized predicted values and can vary based on solvent and experimental conditions.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-(4-Aminopyridin-3-YL)ethanol, it would show correlations between the adjacent protons on the pyridine ring and between the two CH₂ groups of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov It is invaluable for assigning the carbon signal corresponding to each proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.govyoutube.com It is crucial for piecing together the molecular skeleton by connecting fragments, for example, showing a correlation from the protons on the CH₂ group adjacent to the pyridine ring to the C3 and C4 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the molecule's conformation and stereochemistry.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

For 2-(4-Aminopyridin-3-YL)ethanol, an FT-IR spectrum would be expected to display characteristic absorption bands. A broad band in the 3500-3200 cm⁻¹ region would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. C-H stretching vibrations for the aromatic pyridine ring and the aliphatic ethyl chain would appear around 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1650-1450 cm⁻¹ region. A prominent C-O stretching band for the primary alcohol would likely be found around 1050 cm⁻¹.

Raman spectroscopy provides complementary information. While O-H and N-H bands are typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, which can be very useful for identifying the substitution pattern. nih.govresearchgate.net

Table 2: Expected FT-IR Absorption Bands for 2-(4-Aminopyridin-3-YL)ethanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |

| N-H (Amine) | Stretching | 3500 - 3300 (medium) |

| C-H (Aromatic) | Stretching | 3100 - 3000 (weak) |

| C-H (Aliphatic) | Stretching | 2960 - 2850 (medium) |

| C=C, C=N (Aromatic) | Ring Stretching | 1650 - 1450 (strong) |

Mass Spectrometry for Molecular Weight and Fragment Analysis in Reaction Monitoring

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 2-(4-Aminopyridin-3-YL)ethanol (molecular formula C₇H₁₀N₂O), the calculated monoisotopic mass is approximately 138.08 Da. The high-resolution mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would provide structural clues. Alcohols often undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O). libretexts.orgyoutube.com For this molecule, a key fragmentation would be the loss of a •CH₂OH radical (mass 31), resulting from cleavage between the two carbons of the side chain. Cleavage of the entire ethanol side chain could also occur.

Table 3: Potential Mass Spectrometry Fragments for 2-(4-Aminopyridin-3-YL)ethanol

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 138 | [C₇H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₉N₂]⁺ | Loss of •OH |

| 120 | [C₇H₈N₂]⁺• | Loss of H₂O |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org If a suitable single crystal of 2-(4-Aminopyridin-3-YL)ethanol could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the crystal packing arrangement and the nature of intermolecular interactions. Given the presence of the amino (-NH₂) and hydroxyl (-OH) groups, extensive hydrogen bonding would be expected to play a crucial role in the solid-state structure, linking molecules into a supramolecular network. The pyridine nitrogen atom could also act as a hydrogen bond acceptor.

Computational and Theoretical Chemistry Studies of 2 4 Aminopyridin 3 Yl Ethanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in modern chemistry for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational techniques can accurately model molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and ground state electronic properties of molecules. For a compound like 2-(4-Aminopyridin-3-YL)ethanol, DFT calculations would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations.

These calculations would yield key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise model of the molecule's three-dimensional structure. Furthermore, DFT is used to calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Other properties that can be derived include the electrostatic potential map, which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost.

For 2-(4-Aminopyridin-3-YL)ethanol, high-accuracy ab initio calculations could be employed to refine the geometric and electronic structure predicted by DFT. These methods are particularly valuable for obtaining precise ionization potentials, electron affinities, and thermochemical data. By systematically improving the basis set and the level of theory, one can approach the exact solution of the Schrödinger equation, providing a benchmark for other computational methods and a deeper understanding of the molecule's intrinsic electronic properties.

Prediction and Analysis of Spectroscopic Properties (NMR, IR, UV-Vis) for Experimental Validation

Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data. Simulating spectra allows for direct comparison with experimental results, aiding in the confirmation of a molecule's structure and the assignment of its spectral features.

For 2-(4-Aminopyridin-3-YL)ethanol, DFT and other quantum chemical methods can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. Infrared (IR) spectroscopy simulations can predict the vibrational frequencies and intensities, corresponding to the stretching and bending modes of the molecule's functional groups. Furthermore, Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions, which helps in understanding the Ultraviolet-Visible (UV-Vis) absorption spectrum and the molecule's photophysical properties.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Transition State Identification and Energy Barrier Calculations

To understand the kinetics of a potential reaction involving 2-(4-Aminopyridin-3-YL)ethanol, it is essential to identify the transition state (TS) structures and calculate the associated energy barriers. A transition state represents the highest energy point along the reaction coordinate. Computational methods can locate these unstable structures and frequency calculations can confirm them by identifying a single imaginary frequency. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

Reaction Coordinate Mapping and Pathway Analysis

By mapping the entire reaction coordinate, from reactants through the transition state to the products, a detailed picture of the reaction pathway can be constructed. This analysis, often done using methods like the Intrinsic Reaction Coordinate (IRC), confirms that the identified transition state correctly connects the desired reactants and products. This level of detailed analysis provides a comprehensive understanding of the reaction mechanism at a molecular level, which is crucial for controlling reaction outcomes and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. mdpi.comnih.gov These simulations can provide detailed insights into the conformational flexibility of a molecule and the influence of surrounding solvent molecules on its structure and behavior. nih.govnih.gov

For a molecule like 2-(4-Aminopyridin-3-YL)ethanol, MD simulations could elucidate the preferred three-dimensional arrangements (conformers) of the ethanol (B145695) side chain relative to the aminopyridine ring. This analysis would involve calculating parameters such as dihedral angles and root-mean-square deviation (RMSD) to map the conformational landscape. nih.gov

Furthermore, simulations in different solvents, such as water or ethanol, would reveal how solvent molecules interact with the compound through hydrogen bonding and other non-covalent interactions. nih.govnih.gov This information is crucial for understanding the compound's solubility and behavior in various chemical environments. However, at present, no specific studies have been published that apply these techniques to 2-(4-Aminopyridin-3-YL)ethanol.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Theoretical Design (non-biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govfrontiersin.orgnih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties.

In a non-biological context, QSPR studies for 2-(4-Aminopyridin-3-YL)ethanol could be developed to predict various physicochemical properties. These properties could include, but are not limited to, boiling point, melting point, vapor pressure, and solubility. The development of such models would involve calculating a wide range of molecular descriptors for 2-(4-Aminopyridin-3-YL)ethanol and a series of structurally related compounds. These descriptors could be constitutional, topological, geometrical, or quantum-chemical in nature.

Despite the potential utility of QSAR/QSPR models in the theoretical design and property prediction of novel compounds, there are no specific, published QSPR studies dedicated to the non-biological properties of 2-(4-Aminopyridin-3-YL)ethanol.

Applications in Advanced Organic Synthesis and Materials Science Research

2-(4-Aminopyridin-3-YL)ethanol as a Building Block for Complex Heterocyclic Systems

The strategic placement of nucleophilic groups on the pyridine (B92270) scaffold makes 2-(4-Aminopyridin-3-YL)ethanol an ideal precursor for the synthesis of intricate heterocyclic architectures. These systems are of significant interest due to their prevalence in pharmaceuticals and functional materials.

The ortho-relationship between the 4-amino group and the 3-ethanol substituent provides a classic template for intramolecular cyclization or condensation reactions with bifunctional reagents, leading to the formation of fused bicyclic and polycyclic systems. The amino group and the terminal hydroxyl group can act in concert as a binucleophile to construct an additional ring fused to the pyridine core.

A primary application in this context is the synthesis of pyrido[4,3-b] researchgate.netnih.govoxazine (B8389632) derivatives. This reaction typically proceeds by condensation with α-halo ketones. The initial step involves the alkylation of the more nucleophilic amino group, followed by an intramolecular cyclization where the hydroxyl group displaces the halogen, forming the oxazine ring. Alternatively, reaction with 1,3-dicarbonyl compounds can be employed to generate other fused heterocyclic structures. These synthetic strategies offer a direct route to novel scaffolds that are challenging to access through other means. nih.gov

| Reactant | Reaction Conditions | Resulting Fused System |

|---|---|---|

| α-Halo Ketone (e.g., Phenacyl bromide) | Base, Reflux in Ethanol (B145695) | Substituted Pyrido[4,3-b] researchgate.netnih.govoxazine |

| 1,3-Diketone (e.g., Acetylacetone) | Acid Catalyst, Dehydrating conditions | Substituted Pyrido-oxazepine derivative |

| β-Ketoester (e.g., Ethyl acetoacetate) | High Temperature, Acid/Base Catalysis | Fused Pyridinone-oxazine hybrid |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are a cornerstone of efficient and green chemistry. semanticscholar.org The primary amino group of 2-(4-Aminopyridin-3-YL)ethanol makes it an excellent candidate for inclusion in various MCRs. researchgate.netresearchgate.net

For instance, it can serve as the amine component in the Hantzsch pyridine synthesis or related MCRs for the construction of highly substituted dihydropyridines and pyridines. rsc.orgnih.gov In a typical four-component reaction, 2-(4-Aminopyridin-3-YL)ethanol could react with an aldehyde, a β-ketoester, and another active methylene (B1212753) compound to generate complex, sterically hindered pyridine derivatives. nih.gov The presence of the hydroxyethyl (B10761427) side chain offers a handle for further diversification of the MCR product, either through post-reaction modification or by its potential participation in secondary cyclization events.

| Component 1 | Component 2 | Component 3 | Component 4 | Potential Product Class |

|---|---|---|---|---|

| 2-(4-Aminopyridin-3-YL)ethanol | Aromatic Aldehyde (e.g., Benzaldehyde) | β-Ketoester (e.g., Ethyl acetoacetate) | Active Methylene Compound (e.g., Malononitrile) | Highly functionalized 2-aminopyridine (B139424) derivative |

Development of Novel Ligands for Homogeneous and Heterogeneous Catalysis

The coordination chemistry of pyridine derivatives is extensive, and 2-(4-Aminopyridin-3-YL)ethanol possesses multiple donor atoms strategically positioned for chelation, making it a promising scaffold for the design of novel ligands for catalysis.

2-(4-Aminopyridin-3-YL)ethanol can function as a tridentate ligand, utilizing the pyridine ring nitrogen, the exocyclic amino nitrogen, and the hydroxyl oxygen atom to coordinate with a single metal center. This N,N,O-coordination motif can form stable five- and six-membered chelate rings with a variety of transition metal ions. The resulting metal complexes can exhibit unique geometries and electronic properties, which are crucial for catalytic applications.

The coordination behavior depends on factors such as the metal ion's size, preferred coordination number, and the reaction conditions. Research on analogous pyridine-alcohol and aminopyridine ligands has shown a rich variety of coordination modes, including monodentate, bidentate (N,N or N,O), and tridentate (N,N,O) chelation, as well as bridging modes that can lead to the formation of polynuclear complexes. nih.govmdpi.com The specific geometry enforced by the ligand framework is critical in determining the catalytic activity and selectivity of the resulting metal complex.

| Metal Ion | Potential Coordination Mode | Resulting Complex Geometry |

|---|---|---|

| Cu(II) | Tridentate (N,N,O) | Distorted Square Planar / Square Pyramidal |

| Fe(II)/Fe(III) | Tridentate (N,N,O) | Octahedral |

| Pd(II) | Bidentate (N,N) | Square Planar |

| Ru(II) | Tridentate (N,N,O) | Octahedral |

The development of chiral ligands is paramount for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. 2-(4-Aminopyridin-3-YL)ethanol can be resolved into its constituent enantiomers or synthesized in an enantiopure form, allowing it to serve as a chiral ligand. The chiral center at the carbon atom bearing the hydroxyl group, in proximity to the pyridine and amino coordinating groups, can create a well-defined chiral environment around a metal center.

Chiral amino alcohol ligands are widely employed in a range of asymmetric transformations. acs.org A metal complex of chiral 2-(4-Aminopyridin-3-YL)ethanol could potentially catalyze reactions such as asymmetric transfer hydrogenation of ketones, asymmetric aldol (B89426) reactions, or enantioselective Michael additions. The precise steric and electronic properties of the ligand would influence the stereochemical outcome of the reaction, and modifications to the pyridine ring or the amino group could be used to fine-tune its catalytic performance. nih.gov

Precursor to Functional Organic Materials

The bifunctional nature of 2-(4-Aminopyridin-3-YL)ethanol, possessing both a primary amine and a primary alcohol, makes it an attractive monomer for the synthesis of functional polymers through step-growth polymerization. The pyridine moiety incorporated into the polymer backbone can impart specific properties such as thermal stability, conductivity, or metal-coordinating ability.

This monomer can be polymerized with various co-monomers to produce a range of polymer classes. For example, polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would yield poly(amide-ester)s, as both the amine and alcohol groups can react. researchgate.netnih.gov Reaction with diisocyanates would lead to the formation of poly(urethane-urea)s. The resulting polymers would have regularly spaced pyridine units, which could be used for applications such as creating polymer-supported catalysts or materials with specific electronic properties. The ability to form polymers from diols and diamines is a well-established green route to polyamides. nih.govresearchgate.net

| Co-monomer | Polymerization Type | Resulting Polymer Class |

|---|---|---|

| Adipoyl chloride (diacyl chloride) | Condensation | Poly(amide-ester) |

| Toluene diisocyanate (diisocyanate) | Addition | Poly(urethane-urea) |

| Terephthalic acid (dicarboxylic acid) | Condensation | Poly(amide-ester) |

| Diglycidyl ether (diepoxide) | Ring-opening | Epoxy Resin Network |

Incorporation into Polymer Scaffolds for Research Applications

While direct studies detailing the incorporation of 2-(4-Aminopyridin-3-YL)ethanol into polymer scaffolds are not extensively documented, the functional groups present in the molecule suggest its potential utility in modifying and functionalizing polymeric materials. The primary alcohol group can be readily used for esterification or etherification reactions to graft the molecule onto polymer backbones containing suitable reactive groups, such as carboxylic acids or halides. For instance, polymers like poly(2-hydroxyethyl methacrylate) (pHEMA) are widely used in biomedical applications and could potentially be functionalized with this aminopyridine derivative. nih.govnih.gov

The incorporation of the 4-aminopyridine (B3432731) moiety could introduce specific properties to the polymer scaffold, such as:

Altering Surface Properties: The introduction of the polar and basic aminopyridine group could modify the hydrophilicity and surface charge of the polymer, which can be crucial for controlling cell adhesion and proliferation in tissue engineering applications.

Coordination Sites for Metal Ions: The nitrogen atoms of the pyridine ring and the amino group can act as coordination sites for metal ions, allowing for the development of scaffolds with catalytic activity or for the controlled release of metal-based therapeutic agents.

pH-Responsiveness: The basic nature of the aminopyridine unit could impart pH-responsive behavior to the polymer, leading to changes in swelling or drug release characteristics in response to environmental pH changes.

The general strategy for such an incorporation would involve the reaction of the hydroxyl group of 2-(4-Aminopyridin-3-YL)ethanol with a polymer that has been pre-functionalized with reactive groups.

Table 1: Potential Polymer Functionalization Reactions

| Polymer Backbone | Reactive Group on Polymer | Reaction Type with 2-(4-Aminopyridin-3-YL)ethanol |

|---|---|---|

| Poly(acrylic acid) | Carboxylic acid | Esterification |

| Poly(glycidyl methacrylate) | Epoxide | Ring-opening addition |

Design of Fluorescent Probes and Optical Materials (focus on synthesis/molecular design)

The aminopyridine scaffold is a known fluorophore, and its derivatives are actively researched for the development of fluorescent probes and optical materials. nih.govresearchgate.net While specific data for 2-(4-Aminopyridin-3-YL)ethanol is limited, the design principles for aminopyridine-based fluorescent probes can be applied. The fluorescence properties of aminopyridines are sensitive to their substitution pattern and electronic environment.

The design of a fluorescent probe based on 2-(4-Aminopyridin-3-YL)ethanol would involve modifying its structure to modulate its photophysical properties. The primary alcohol offers a convenient handle for synthetic modification. For example, it can be esterified with various aromatic or heterocyclic carboxylic acids to extend the π-conjugated system, which is a common strategy to tune the emission wavelength and quantum yield.

Furthermore, the amino group can be functionalized. For instance, converting the amino group into an azide (B81097) would render the molecule non-fluorescent. This "pro-fluorophore" could then be used in "click-and-probing" applications, where it would become fluorescent upon reaction with an alkyne-tagged biomolecule. nih.gov This strategy allows for the specific labeling and imaging of biological targets with minimal background fluorescence.

Table 2: Photophysical Properties of Related Aminopyridine Fluorophores

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 | nih.gov |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | nih.gov |

This table showcases the fluorescence properties of structurally related aminopyridine derivatives to illustrate the potential of this class of compounds as fluorophores.

The synthesis of such probes would leverage standard organic chemistry transformations. The hydroxyl group could be reacted with a fluorophore containing a carboxylic acid, or it could be converted into a more reactive group to facilitate coupling with other molecules.

Role in the Development of New Synthetic Methodologies and Reagents

The development of novel and efficient synthetic methods is a cornerstone of chemical research. While 2-(4-Aminopyridin-3-YL)ethanol is not widely cited as a key reagent in the establishment of new synthetic methodologies, its structure lends itself to being a useful building block in multi-step syntheses. The presence of three distinct functional groups (amino, hydroxyl, and the pyridine ring) allows for selective reactions and the introduction of diverse functionalities.

For example, 2-aminopyridine derivatives are used in the synthesis of MAPA (2-methylaminopyidine amides) reagents, which are valuable for formylation and acylation reactions in organic synthesis. nih.govmdpi.com The development of new catalytic systems, for instance, could potentially utilize ligands derived from 2-(4-Aminopyridin-3-YL)ethanol, where the pyridine nitrogen and the side-chain heteroatoms could chelate to a metal center.

The synthesis of the title compound itself, and its derivatives, can also contribute to the development of new synthetic routes. For instance, methods for the selective functionalization of the pyridine ring in the presence of the reactive side chain would be of interest to synthetic chemists.

Design and Synthesis of Chemical Probes for Fundamental Biological Investigations (excluding direct biological activity testing)

The design and synthesis of chemical probes are crucial for elucidating complex biological processes. columbia.edu These probes are small molecules designed to interact with a specific biological target, enabling its study. The aminopyridine core is present in a number of biologically active molecules, and thus, derivatives of 2-(4-Aminopyridin-3-YL)ethanol could serve as scaffolds for the synthesis of new chemical probes.

The synthetic strategy for creating such probes would involve using the hydroxyl or amino groups as points of attachment for other chemical moieties. For example, the hydroxyl group could be used to link the aminopyridine scaffold to a known pharmacophore or a reactive group for covalent labeling of a target protein.

An example of a design strategy could be the synthesis of a probe for a specific enzyme. The aminopyridine part could serve as a recognition element for the enzyme's active site, while the ethanol side chain could be modified to carry a reporter tag (like a fluorophore or a biotin) or a reactive group for covalent modification. The synthesis would involve a series of protection and deprotection steps to selectively modify the desired functional group. The goal of such a synthesis is to create a tool for studying the target's function, localization, and interactions within a biological system, rather than to develop a therapeutic agent.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Insights

To date, the primary academic contribution regarding 2-(4-Aminopyridin-3-YL)ethanol, also known by its IUPAC name 3-Pyridineethanol, 4-amino-, has been its identification and basic characterization. The compound is cataloged with the CAS Number 755033-98-8. While detailed synthetic methodologies and reactivity studies specifically for this compound are not extensively published, the broader knowledge of aminopyridine chemistry provides a framework for its potential synthesis. Generally, the synthesis of substituted aminopyridines can be achieved through various methods, including Goldberg reactions for N-alkylation and N-arylation of aminopyridines. However, specific high-yield synthetic routes tailored to 2-(4-Aminopyridin-3-YL)ethanol are not yet well-documented in peer-reviewed literature.

The structural features of 2-(4-Aminopyridin-3-YL)ethanol, namely the presence of a primary amino group and a hydroxyl group on an ethyl substituent attached to a pyridine (B92270) ring, suggest a rich potential for chemical transformations and intermolecular interactions. These functional groups are known to be key players in various chemical reactions and molecular recognition events.

Current Limitations and Unresolved Questions in 2-(4-Aminopyridin-3-YL)ethanol Chemistry

The most significant limitation in the study of 2-(4-Aminopyridin-3-YL)ethanol is the scarcity of dedicated research. Many fundamental questions remain unanswered. For instance, a detailed and optimized synthetic protocol for its preparation on a laboratory and larger scale is yet to be established. The exploration of its reactivity profile is also in its infancy. Key unresolved questions include:

What are the most efficient and scalable synthetic routes to obtain high-purity 2-(4-Aminopyridin-3-YL)ethanol?

What is the full scope of its reactivity, particularly concerning the interplay between the amino and hydroxyl functional groups?

What are its fundamental physicochemical properties, such as pKa values, solubility in various solvents, and crystallographic structure?

How does the substitution pattern on the pyridine ring influence its electronic properties and subsequent reactivity compared to other aminopyridine isomers?

These gaps in the current understanding hinder the full realization of this compound's potential in various chemical applications.

Emerging Research Avenues and Interdisciplinary Connections

Despite the current limitations, the unique structural motifs of 2-(4-Aminopyridin-3-YL)ethanol open up several exciting avenues for future research. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group capable of hydrogen bonding and further functionalization, makes it an attractive building block in several areas:

Medicinal Chemistry: Aminopyridine scaffolds are prevalent in many biologically active compounds. The presence of the ethanol (B145695) substituent could allow for the development of new ligands for various biological targets, with the hydroxyl group providing a handle for further derivatization to modulate properties like solubility and binding affinity.

Materials Science: The ability of the amino and hydroxyl groups to participate in hydrogen bonding suggests that 2-(4-Aminopyridin-3-YL)ethanol could be a valuable monomer or precursor for the synthesis of novel polymers and supramolecular assemblies with interesting structural and functional properties.

Catalysis: The pyridine nitrogen and the amino group could potentially act as coordination sites for metal ions, suggesting its application as a ligand in catalysis. The hydroxyl group could also be involved in directing or participating in catalytic transformations.

Interdisciplinary connections with computational chemistry could provide valuable insights into the electronic structure, reactivity, and potential interactions of 2-(4-Aminopyridin-3-YL)ethanol, guiding future experimental work.

Broader Impact on Fundamental Chemical Understanding and Methodological Development

The exploration of 2-(4-Aminopyridin-3-YL)ethanol chemistry has the potential to contribute to a deeper understanding of structure-reactivity relationships in substituted pyridines. A systematic study of its synthesis and reactivity, when compared with its isomers, could provide valuable data for refining theoretical models of reactivity and selectivity in heterocyclic chemistry.

Furthermore, the challenges associated with the selective synthesis and functionalization of this molecule could drive the development of new synthetic methodologies. The need for regioselective reactions on the pyridine ring and chemoselective transformations of the amino and hydroxyl groups could inspire the creation of novel catalysts and reaction conditions that could have broader applications in organic synthesis.

Q & A

Q. Critical Reaction Conditions :

- Temperature: 60–80°C for amination steps to balance reaction rate and side-product formation.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which analytical techniques are essential for characterizing 2-(4-Aminopyridin-3-YL)ethanol?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Peaks at δ 8.3–8.5 ppm (pyridine protons), δ 3.6–3.8 ppm (ethanol -CH₂), and δ 1.5–2.0 ppm (-NH₂) confirm structure .

- ¹³C NMR : Signals for pyridine carbons (120–150 ppm) and ethanol carbons (60–70 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., C₇H₁₁N₂O⁺: 139.08 Da) .

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N-H···O interactions in crystal lattices) .